(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride
Overview
Description
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative This compound is known for its stereospecific configuration, which plays a crucial role in its biological activity and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride typically involves enantioselective synthesis methods. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. For instance, a six-step enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde has been reported, yielding the compound with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often used to reduce carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols.
Scientific Research Applications
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been shown to inhibit the interaction of heat shock protein B5 with its chaperoned partners, which plays a role in reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar structural features.
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: A compound with a similar backbone but different side chains.
Uniqueness
What sets (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDBRWYTJHYZMD-UYXJWNHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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